molecular formula C10H15N3O5 B14689768 Diethyl 5-methyl-3-oxo-3,4-dihydro-1,2,4-triazine-1,6(2H)-dicarboxylate CAS No. 26154-45-0

Diethyl 5-methyl-3-oxo-3,4-dihydro-1,2,4-triazine-1,6(2H)-dicarboxylate

Katalognummer: B14689768
CAS-Nummer: 26154-45-0
Molekulargewicht: 257.24 g/mol
InChI-Schlüssel: IRUJNMMLVZSNGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 5-methyl-3-oxo-3,4-dihydro-1,2,4-triazine-1,6(2H)-dicarboxylate is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-methyl-3-oxo-3,4-dihydro-1,2,4-triazine-1,6(2H)-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with hydrazine hydrate and methyl isocyanate. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions, to yield the desired triazine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 5-methyl-3-oxo-3,4-dihydro-1,2,4-triazine-1,6(2H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ester groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

Diethyl 5-methyl-3-oxo-3,4-dihydro-1,2,4-triazine-1,6(2H)-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of diethyl 5-methyl-3-oxo-3,4-dihydro-1,2,4-triazine-1,6(2H)-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethyl 5-methyl-3-oxo-1,2,4-triazine-1,6(2H)-dicarboxylate: A closely related compound with similar structural features.

    Diethyl 5-methyl-3-oxo-3,4-dihydro-1,2,4-triazine-1,6(2H)-dicarboxylate: Another triazine derivative with slight modifications in the substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazine derivatives.

Eigenschaften

CAS-Nummer

26154-45-0

Molekularformel

C10H15N3O5

Molekulargewicht

257.24 g/mol

IUPAC-Name

diethyl 5-methyl-3-oxo-2,4-dihydro-1,2,4-triazine-1,6-dicarboxylate

InChI

InChI=1S/C10H15N3O5/c1-4-17-8(14)7-6(3)11-9(15)12-13(7)10(16)18-5-2/h4-5H2,1-3H3,(H2,11,12,15)

InChI-Schlüssel

IRUJNMMLVZSNGL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(NC(=O)NN1C(=O)OCC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.